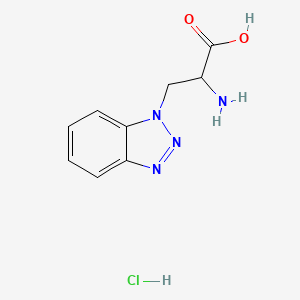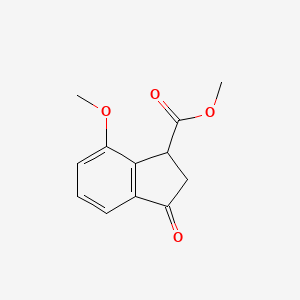![molecular formula C13H19N B13190022 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a 4-methylphenylmethyl group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-methylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine or phenyl derivatives.
Applications De Recherche Scientifique
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
2-Methylpyrrolidine: Similar structure but lacks the 4-methylphenylmethyl group.
4-Methylbenzylamine: Contains the 4-methylphenylmethyl group but lacks the pyrrolidine ring
Uniqueness
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-methylphenylmethyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it valuable in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-methyl-2-[(4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)10-13(2)8-3-9-14-13/h4-7,14H,3,8-10H2,1-2H3 |
Clé InChI |
PBZSQOFKAMEMGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC2(CCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)


![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)

![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)





![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)
